



# Application Note: Adsorption Kinetics of Reactive Red 198 on Activated Carbon

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Compound of Interest		
Compound Name:	Reactive Red 198	
Cat. No.:	B1217670	Get Quote

#### Introduction

Reactive dyes, such as **Reactive Red 198** (RR 198), are widely used in the textile industry due to their vibrant colors and excellent stability.[1] However, a significant portion of these dyes is lost during the dyeing process and discharged into wastewater, posing a considerable environmental threat.[1] Activated carbon has emerged as a highly effective adsorbent for the removal of such dyes from aqueous solutions due to its large surface area and porous structure.[2] Understanding the adsorption kinetics is crucial for optimizing the design of wastewater treatment systems. This document provides a detailed protocol for studying the adsorption kinetics of RR 198 onto activated carbon and summarizes key quantitative data from relevant studies.

## **Experimental Protocols**

This section details the methodology for conducting batch adsorption experiments to determine the kinetics of RR 198 removal by activated carbon.

- 1. Materials and Reagents
- Reactive Red 198 (RR 198) dye
- Activated Carbon (commercial or prepared from precursors like walnut shells)[3]
- Hydrochloric Acid (HCl) for pH adjustment



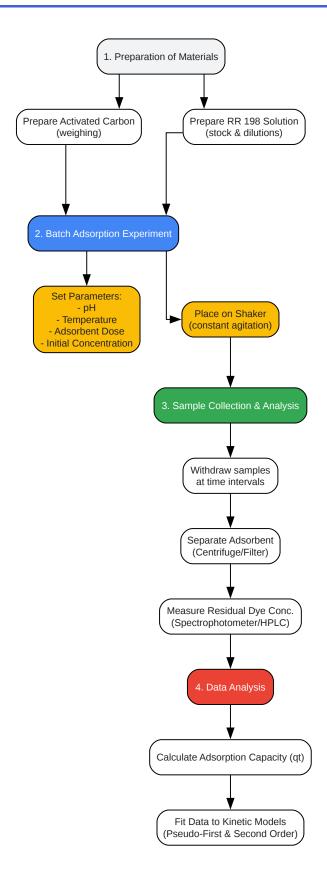
- Sodium Hydroxide (NaOH) for pH adjustment
- Distilled or deionized water
- Stoppered conical flasks (100 mL or 250 mL)
- Thermostatic shaker or multiposition magnetic stirrer[4]
- UV-Vis Spectrophotometer or HPLC system[5]
- pH meter
- Centrifuge or filtration apparatus
- 2. Preparation of Solutions
- Adsorbate (RR 198) Stock Solution: Prepare a stock solution of 1000 mg/L by dissolving a
  precisely weighed amount of RR 198 dye in distilled water.[2]
- Working Solutions: Prepare working solutions of desired concentrations (e.g., 20 to 250 mg/L) by diluting the stock solution with distilled water.[2][4]
- 3. Batch Adsorption Kinetic Experiments
- Place a fixed amount of activated carbon (e.g., 0.5 g/L to 10 g/L) into a series of stoppered conical flasks.[2][3]
- Add a fixed volume (e.g., 80-100 mL) of the RR 198 working solution of a specific initial concentration to each flask.[2][4]
- Adjust the initial pH of the solutions to the desired value (e.g., in the range of 3-9) using 0.1 M HCl or 0.1 M NaOH.[3] The optimal pH for RR 198 adsorption is typically acidic, around pH 3.[6]
- Place the flasks in a thermostatic shaker set to a constant temperature (e.g., 25, 35, 45 °C) and agitation speed (e.g., 100-150 rpm).[2][3]



- Withdraw samples at predetermined time intervals (e.g., 5, 10, 20, 40, 60, 90, 120 minutes).
   [2][6]
- Separate the activated carbon from the solution immediately after sampling by centrifugation (e.g., 5000 rpm for 5 min) or filtration.[7]
- Analyze the residual concentration of RR 198 in the supernatant/filtrate using a UV-Vis spectrophotometer at the dye's maximum wavelength or an HPLC system.[5]
- The amount of dye adsorbed at time t, qt (mg/g), is calculated using the following equation:
   qt = (C0 Ct) \* V / m where:
  - C0 is the initial dye concentration (mg/L).
  - Ct is the dye concentration at time t (mg/L).
  - V is the volume of the solution (L).
  - o m is the mass of the adsorbent (g).

## **Experimental Workflow**





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Caption: Workflow for batch adsorption kinetics study.



# **Data Presentation: Adsorption Parameters and Kinetic Models**

The efficiency of the adsorption process is influenced by several operational parameters. The kinetic data are commonly fitted to pseudo-first-order and pseudo-second-order models to understand the adsorption mechanism.

Table 1: Influence of Operational Parameters on RR 198 Adsorption

Parameter	Optimal Value/Trend	Rationale/Observat ion	Source
Solution pH	3	Maximum removal is observed in acidic conditions.	[3][6]
Contact Time	40 - 60 min	Adsorption is rapid initially due to abundant active sites, then slows down as equilibrium is approached.	[3][6]
Adsorbent Dosage	0.5 - 2.5 g/L	Removal efficiency increases with dosage due to more available surface area.	[3]
Temperature	Increases with temp.	The adsorption process is often endothermic.	[3][8]
Initial Dye Conc.	Varies	Adsorption capacity (mg/g) increases with initial concentration.	[9]

Kinetic Models



- Pseudo-First-Order Model: Assumes the adsorption rate is proportional to the number of unoccupied sites.
  - Equation:  $log(q_e q_t) = log(q_e) (k_1 / 2.303) * t$
- Pseudo-Second-Order Model: Assumes the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons.[10]
  - Equation: t / q\_t = 1 / (k\_2 \* q\_e^2) + (1 / q\_e) \* t

Studies consistently show that the adsorption of RR 198 onto activated carbon is best described by the pseudo-second-order kinetic model, as indicated by higher correlation coefficients ( $R^2 > 0.98$ ).[5][11] This suggests that the rate-limiting step is likely chemical adsorption.[10]

Table 2: Representative Kinetic Parameters for RR 198 Adsorption on Activated Carbon

Kinetic Model	Parameter	Value	Source
Pseudo-First-Order	qe,cal (mg/g)	Varies	[5][11]
k1 (1/min)	Varies	[5][11]	
R <sup>2</sup>	< 0.98	[5][11]	
Pseudo-Second-Order	qe,cal (mg/g)	Varies	[5][11]
k2 (g/mg·min)	Varies	[5][11]	_
R <sup>2</sup>	> 0.98	[5][11]	_

#### Adsorption Isotherms

Adsorption isotherms describe the equilibrium relationship between the adsorbate concentration in the liquid phase and on the adsorbent's surface at a constant temperature.

- Langmuir Isotherm: Describes monolayer adsorption on a homogeneous surface.
- Freundlich Isotherm: An empirical model for multilayer adsorption on a heterogeneous surface.[12]



The equilibrium data for RR 198 adsorption often fits the Langmuir isotherm well, indicating monolayer coverage on the activated carbon surface.[3][5][6]

Table 3: Representative Isotherm Parameters for RR 198 Adsorption

Isotherm Model	Parameter	Value	Source
Langmuir	qmax (mg/g)	79.15	[3]
KL (L/mg)	Varies	[3]	
R <sup>2</sup>	> 0.95	[3][6]	_
Freundlich	KF ((mg/g)(L/mg)1/n)	Varies	[5]
n	Varies	[5]	
R <sup>2</sup>	Varies	[5]	

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